molecular formula C32H30N2O4S2 B576258 3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate CAS No. 170153-80-7

3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate

Cat. No.: B576258
CAS No.: 170153-80-7
M. Wt: 570.722
InChI Key: SBANQNGUQQOPFU-UHFFFAOYSA-N
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Description

3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate is a complex organic compound with a unique structure that includes multiple benzothiazole and naphthalene moieties

Preparation Methods

The synthesis of 3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate involves multiple steps, including the formation of benzothiazole and naphthalene intermediates. The reaction conditions typically require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate has several scientific research applications. In chemistry, it can be used as a precursor for synthesizing other complex molecules. In biology, it may be studied for its potential interactions with biological systems, including its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate involves its interaction with molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar compounds to 3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate include other benzothiazole and naphthalene derivatives. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of benzothiazole and naphthalene moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2Z)-2-[[(7E)-7-[[3-(2-carboxyethyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazol-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4S2/c35-31(36)13-15-33-25-5-1-3-7-27(25)39-29(33)19-21-9-11-23-12-10-22(18-24(23)17-21)20-30-34(16-14-32(37)38)26-6-2-4-8-28(26)40-30/h1-8,17-20,23H,9-16H2,(H-,35,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBANQNGUQQOPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC(=CC3=[N+](C4=CC=CC=C4S3)CCC(=O)O)CCC21)C=C5N(C6=CC=CC=C6S5)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=CC2=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCC(=O)O)/CCC21)/C=C\5/N(C6=CC=CC=C6S5)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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